1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol
Description
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol is a substituted propanol derivative characterized by a phenyl ring attached to the first carbon of the propan-1-ol chain. The phenyl ring is further substituted at the ortho (2-position) with a 1-hydroxypropyl group (-CH₂CH₂CH₂OH). This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxyl groups and steric effects from the ortho substitution.
Properties
CAS No. |
196871-46-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[2-(1-hydroxypropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h5-8,11-14H,3-4H2,1-2H3 |
InChI Key |
SQAKRQZYQYSWDP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
Synonyms |
1,2-Benzenedimethanol,-alpha-,-alpha--diethyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzene with propylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxypropyl groups to alkyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkyl-substituted benzene derivatives.
Substitution: Introduction of various functional groups onto the benzene ring, depending on the reagents used.
Scientific Research Applications
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol but differ in substituent type, position, or additional functional groups:
Key Observations:
Trifluoromethyl (CF₃) in the para-substituted analog (C₁₀H₁₁F₃O) is strongly electron-withdrawing, reducing electron density on the phenyl ring and altering reactivity in electrophilic substitutions.
Functional Group Impact :
Physicochemical Properties (Inferred)
Research and Application Contexts
- Pharmaceutical Intermediates: The target compound’s ortho-hydroxypropyl group may serve as a synthetic precursor for drugs requiring sterically hindered aromatic alcohols.
- Impurity Profiles: The 2-methylpropyl-substituted propanol (C₁₃H₂₀O) is identified as an ibuprofen impurity, highlighting the importance of substituent position in drug degradation pathways.
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